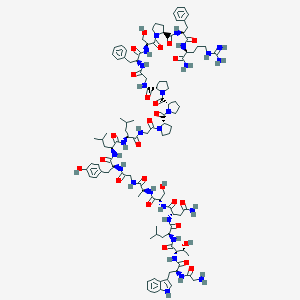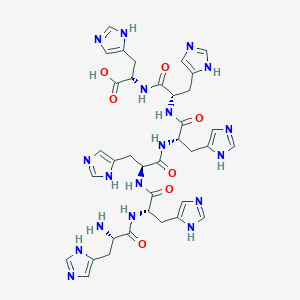
Galanin-(1-13)-bradykinin-(2-9)-amide
Übersicht
Beschreibung
GALANIN (1-13)-BRADYKININ (2-9) AMID: ist ein chimäres Peptid, das aus den ersten 13 Aminosäuren von Galanin besteht, die mit den zweiten bis neunten Aminosäuren von Bradykinin verbunden sind und eine Amidbindung bilden. Diese Verbindung ist für ihre potenziellen biologischen Aktivitäten bekannt, insbesondere für die Modulation der Insulinsekretion und die Interaktion mit Galanin-Rezeptoren .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von GALANIN (1-13)-BRADYKININ (2-9) AMID erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst:
Kupplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC an die wachsende Kette gekoppelt.
Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von TFA entfernt.
Spaltung: Das endgültige Peptid wird vom Harz abgespalten und mittels HPLC gereinigt.
Industrielle Produktionsmethoden:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of GALANIN (1-13)-BRADYKININ (2-9) AMIDE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The final peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Das Peptid kann einer Oxidation unterliegen, insbesondere an Methionin- oder Cysteinresten, falls vorhanden.
Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Reagenzien wie DTT reduziert werden.
Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid oder Performinsäure.
Reduktion: DTT oder TCEP.
Substitution: Spezifische Aminosäurederivate während der SPPS.
Hauptprodukte: : Das Hauptprodukt ist das intakte Peptid, aber auch Analoga mit modifizierten Resten können für Forschungszwecke synthetisiert werden .
Wissenschaftliche Forschungsanwendungen
Chemie
- Wird als Modellverbindung in Peptidsynthese-Studien verwendet.
Biologie
Medizin
- Potenzielle therapeutische Anwendungen im Diabetes-Management aufgrund seiner insulinotropen Wirkungen .
Industrie
- Wird bei der Entwicklung von peptidbasierten Medikamenten und Therapeutika eingesetzt.
Wirkmechanismus
Mechanismus: : GALANIN (1-13)-BRADYKININ (2-9) AMID übt seine Wirkungen aus, indem es mit Galanin-Rezeptoren und möglicherweise anderen Zelloberflächenrezeptoren interagiert. Es stimuliert die Insulinsekretion, indem es an einer distalen Stelle in der Stimulus-Sekretions-Kopplung von Pankreas-B-Zellen wirkt .
Molekulare Ziele und Signalwege
Galanin-Rezeptoren: Das Peptid bindet an Galanin-Rezeptoren und beeinflusst so verschiedene physiologische Prozesse.
Insulinsekretionsweg: Es verstärkt die Insulin-Freisetzung, indem es intrazelluläre Signalwege moduliert, die an der Exozytose beteiligt sind.
Wirkmechanismus
Mechanism: : GALANIN (1-13)-BRADYKININ (2-9) AMIDE exerts its effects by interacting with galanin receptors and possibly other cell surface receptors. It stimulates insulin secretion by acting at a distal site in the stimulus-secretion coupling of pancreatic B cells .
Molecular Targets and Pathways
Galanin Receptors: The peptide binds to galanin receptors, influencing various physiological processes.
Insulin Secretion Pathway: It enhances insulin release by modulating intracellular signaling pathways involved in exocytosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Galanin (1-13): Ein kürzeres Peptid mit ähnlichen Rezeptorinteraktionen, aber unterschiedlichen biologischen Aktivitäten.
Bradykinin (2-9): Ein Fragment von Bradykinin mit unterschiedlichen physiologischen Wirkungen.
Galanin-Mastoparan: Ein weiteres chimäres Peptid mit kombinierten Eigenschaften von Galanin und Mastoparan.
Einzigartigkeit: : GALANIN (1-13)-BRADYKININ (2-9) AMID ist aufgrund seiner dualen Zusammensetzung einzigartig, wodurch es mit mehreren Rezeptortypen interagieren und kombinierte biologische Wirkungen ausüben kann .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C107H153N27O26/c1-57(2)42-70(123-93(147)71(43-58(3)4)124-95(149)74(47-64-33-35-66(138)36-34-64)121-86(141)52-115-91(145)60(7)118-100(154)78(55-135)128-98(152)77(49-84(109)139)125-94(148)72(44-59(5)6)127-103(157)89(61(8)137)130-99(153)76(119-85(140)50-108)48-65-51-114-68-27-16-15-26-67(65)68)92(146)117-54-88(143)131-38-20-31-82(131)105(159)134-41-21-32-83(134)106(160)133-40-18-29-80(133)101(155)116-53-87(142)120-73(45-62-22-11-9-12-23-62)96(150)129-79(56-136)104(158)132-39-19-30-81(132)102(156)126-75(46-63-24-13-10-14-25-63)97(151)122-69(90(110)144)28-17-37-113-107(111)112/h9-16,22-27,33-36,51,57-61,69-83,89,114,135-138H,17-21,28-32,37-50,52-56,108H2,1-8H3,(H2,109,139)(H2,110,144)(H,115,145)(H,116,155)(H,117,146)(H,118,154)(H,119,140)(H,120,142)(H,121,141)(H,122,151)(H,123,147)(H,124,149)(H,125,148)(H,126,156)(H,127,157)(H,128,152)(H,129,150)(H,130,153)(H4,111,112,113)/t60-,61+,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXJVFGTXYBFM-AEXVMZOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CO)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C107H153N27O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162199 | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142846-71-7 | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142846717 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galanin-(1-13)-bradykinin-(2-9)-amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20162199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action of Galanin-(1-13)-bradykinin-(2-9)-amide, also known as M-35?
A1: this compound acts as a high-affinity antagonist at galanin receptors. [] This means it binds to these receptors and blocks the actions of the endogenous neuropeptide galanin.
Q2: What are the downstream effects of blocking galanin receptors with M-35, specifically in the context of pain modulation?
A2: Studies demonstrate that M-35 effectively antagonizes the inhibitory effect of galanin on pain transmission within the spinal cord. [] By blocking galanin receptors, M-35 leads to increased excitability in the spinal cord, particularly after nerve injury. [] This suggests a role for endogenous galanin in suppressing pain signals, an effect that is countered by M-35.
Q3: How does the effect of M-35 on pain modulation differ between animals with intact nerves versus those with nerve injury?
A3: Research shows that while M-35 can potentiate pain signals in animals with intact nerves, this effect is significantly enhanced after axotomy (nerve section). [] This indicates that the inhibitory role of galanin, and consequently the effect of blocking it with M-35, becomes more pronounced in the presence of nerve injury.
Q4: Besides pain modulation, what other physiological processes are influenced by M-35?
A4: M-35 has been shown to block the inhibitory effects of both exogenous and endogenous galanin on dopamine synthesis in tuberoinfundibular dopaminergic (TIDA) neurons. [] This suggests that galanin, and its modulation by antagonists like M-35, might play a role in regulating prolactin secretion.
Q5: Are there any studies highlighting the potential therapeutic applications of this compound?
A5: Research indicates that a this compound-like agonist, M617, could potentially alleviate insulin resistance in type 2 diabetic rats. [] While M-35 itself acts as an antagonist, the study on M617 suggests therapeutic potential for targeting the galanin system, particularly the GAL1 receptor, in managing conditions like diabetes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-24,56-bis(2-carboxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27,83-dimethyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39,77-tri(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B549867.png)




![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)








